4-(benzenesulfonyl)-1H-imidazole
Overview
Description
4-(benzenesulfonyl)-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound features a benzenesulfonyl group attached to an imidazole ring, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
Sulfonyl compounds are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Sulfonyl compounds are generally known for their electrophilic properties . They can engage with nucleophiles in biological systems, leading to various biochemical reactions . The specific interactions of 4-(benzenesulfonyl)-1H-imidazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that sulfonyl compounds can participate in a variety of biochemical reactions These reactions can influence multiple pathways and have downstream effects on cellular processes
Pharmacokinetics
Sulfonyl compounds are known to exhibit diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound. More research is needed to outline the specific ADME properties of this compound.
Result of Action
The interaction of sulfonyl compounds with biological targets can lead to various molecular and cellular changes . The specific effects of this compound on cellular processes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the safety data sheet for benzenesulfonyl chloride, a related compound, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container These precautions help maintain the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1H-imidazole typically involves the reaction of benzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C3H4N2→C6H5SO2C3H3N2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide derivatives, while oxidation and reduction reactions can lead to various imidazole derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Similar structure but lacks the imidazole ring.
4-(methylsulfonyl)-1H-imidazole: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.
4-(benzenesulfonyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness
4-(benzenesulfonyl)-1H-imidazole is unique due to the presence of both the benzenesulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(benzenesulfonyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,9-6-10-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXNWIMUGYYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-18-4 | |
Record name | 4-(benzenesulfonyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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